molecular formula C27H35ClN2O6 B569386 Ivabradine IMpurity CAS No. 1616710-50-9

Ivabradine IMpurity

Cat. No. B569386
CAS RN: 1616710-50-9
M. Wt: 519.035
InChI Key: GSZCZNYQYXAECA-FSRHSHDFSA-N
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Description

Ivabradine is a heart rate-lowering drug . It’s used for the symptomatic treatment of chronic stable angina pectoris in patients with normal sinus rhythm who cannot take beta blockers . Ivabradine impurities are useful in pharmaceutical research for product development, quality control, method validation, and stability studies .


Synthesis Analysis

The synthesis of Ivabradine involves treating crude Ivabradine with a derivatizing agent which derivatizes impurities adhered with the crude Ivabradine . The process for the preparation of highly pure Ivabradine hydrochloride has been improved by treating crude Ivabradine with a derivatizing agent . This process has been found to be greener, productive, and efficient .


Chemical Reactions Analysis

Ivabradine is quite durable, but still new and with insufficient stability data. Increased temperature, acid, base, oxidation reagents, and light were found to cause its degradation . The degradation products were determined using HPLC equipped with a Q-TOF-MS detector .


Physical And Chemical Properties Analysis

Ivabradine is approximately 70% plasma protein-bound, and the volume of distribution at steady state is approximately 100 L . It has a distribution half-life of two hours and an effective half-life of approximately six hours .

Mechanism of Action

Target of Action

Ivabradine impurity, also known as 2-Oxo-Ivabradine hydrochloride, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The HCN channels play a crucial role in determining the heart rate .

Mode of Action

Ivabradine impurity acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This selective inhibition disrupts the If ion current flow, which prolongs diastolic depolarization, thereby lowering the heart rate . This results in more blood flow to the myocardium .

Biochemical Pathways

Ivabradine impurity affects the PI3K/AKT/mTOR/p70S6K signaling pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, and survival . By inhibiting this pathway, Ivabradine impurity can enhance autophagy, a process that removes unnecessary or dysfunctional components within cells .

Pharmacokinetics

The pharmacokinetics of Ivabradine impurity involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 40% . It is metabolized in the liver, primarily through the CYP3A4 enzyme . The elimination half-life of Ivabradine impurity is approximately 2 hours , and it is excreted through both the kidneys and feces .

Result of Action

The primary result of Ivabradine impurity’s action is a reduction in heart rate . This leads to an increase in blood flow to the myocardium, which can help manage conditions such as stable angina pectoralis and symptomatic chronic heart failure . Additionally, Ivabradine impurity’s action on the PI3K/AKT/mTOR/p70S6K pathway and its enhancement of autophagy can have protective effects on the heart .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ivabradine impurity. For instance, the presence of other medications, particularly those that inhibit or induce CYP3A4, can affect the metabolism of Ivabradine impurity . Additionally, patient-specific factors, such as the presence of liver or kidney disease, can impact the drug’s pharmacokinetics . Therefore, these factors should be considered when using Ivabradine impurity.

Safety and Hazards

Ivabradine should be handled with care to avoid breathing mist, gas, or vapors. It should not come in contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn while handling it .

Future Directions

Ivabradine has demonstrated its efficacy in the treatment of chronic stable angina pectoris and myocardial ischemia with optimal tolerability profile due to selective interaction with If channels . It may also play a role in the treatment of patients with inappropriate sinus tachycardia, who often cannot tolerate beta-blockers and/or calcium channel blockers . Further studies are needed to explore its potential uses .

properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6.ClH/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31;/h12-15,19H,6-11,16H2,1-5H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZCZNYQYXAECA-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ivabradine IMpurity

CAS RN

1616710-50-9
Record name 1H-3-Benzazepine-1,2(3H)-dione, 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-4,5-dihydro-7,8-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616710-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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